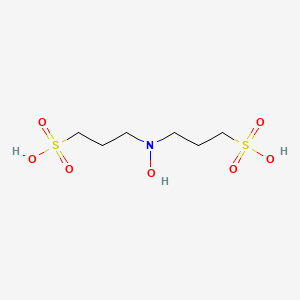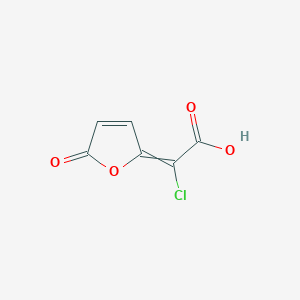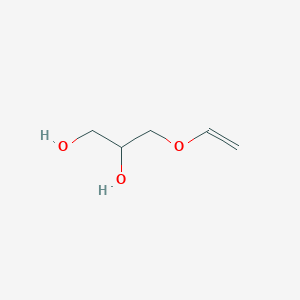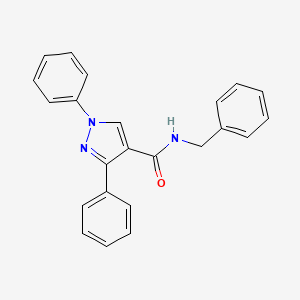
3,3'-(Hydroxyazanediyl)di(propane-1-sulfonic acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Hydroxyazanediyl)di(propane-1-sulfonic acid) is an organic compound that features both hydroxyl and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hydroxyazanediyl)di(propane-1-sulfonic acid) typically involves the reaction of 3-chloro-1-propylamine hydrochloride with sodium sulfite in an aqueous solution. This reaction produces two mole-equivalents of the desired product . The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Hydroxyazanediyl)di(propane-1-sulfonic acid) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to form sulfonates.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce sulfonates.
Scientific Research Applications
3,3’-(Hydroxyazanediyl)di(propane-1-sulfonic acid) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism by which 3,3’-(Hydroxyazanediyl)di(propane-1-sulfonic acid) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity and function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Propanedisulfonic acid: Contains two sulfonic acid groups and is used as a protector of renal function in AA amyloidosis.
1,3-Propane sultone: A cyclic sulfonate ester used in the synthesis of surfactants and as an alkylating agent.
Uniqueness
3,3’-(Hydroxyazanediyl)di(propane-1-sulfonic acid) is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Properties
CAS No. |
139723-37-8 |
|---|---|
Molecular Formula |
C6H15NO7S2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
3-[hydroxy(3-sulfopropyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H15NO7S2/c8-7(3-1-5-15(9,10)11)4-2-6-16(12,13)14/h8H,1-6H2,(H,9,10,11)(H,12,13,14) |
InChI Key |
CJJWXOFKCDMFSR-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CCCS(=O)(=O)O)O)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)
![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)






![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)

